CCR5 Antagonist Potency: Sub-Nanomolar IC50 vs. Unsubstituted Phenyl Analog Inactivity
1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one exhibits potent CCR5 antagonism with an IC50 of 0.110 nM in a cell-based assay (P4R5 cells co-expressing CD4 and LTR-β-gal) [1]. In contrast, the unsubstituted N-phenylpyrrolidin-2-one (CAS 4641-57-0) shows no reported CCR5 activity; its pharmacological profile is limited to GABA receptor modulation . This represents a >10⁶-fold differentiation in target engagement attributable solely to the 3-CF₃ substituent.
| Evidence Dimension | CCR5 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.110 nM |
| Comparator Or Baseline | N-Phenylpyrrolidin-2-one (CAS 4641-57-0): No CCR5 activity reported; GABA analog profile |
| Quantified Difference | > 6 orders of magnitude differential target engagement |
| Conditions | Cell-based assay: P4R5 cells co-expressing CD4 and LTR-β-gal construct; inhibition of HIV infusion measured |
Why This Matters
For research programs targeting CCR5-mediated pathologies (HIV entry, inflammation), only the 3-CF₃-phenylpyrrolidin-2-one fragment provides an experimentally validated sub-nanomolar starting point; the unsubstituted analog is biologically irrelevant for this target class.
- [1] BindingDB BDBM50394601 / ChEMBL2164217. IC50: 0.110 nM. Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4 and LTR-beta-gal. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394601 View Source
